molecular formula C10H8FN3O2 B8789380 Methyl 2-amino-5-fluoroquinazoline-7-carboxylate

Methyl 2-amino-5-fluoroquinazoline-7-carboxylate

Cat. No.: B8789380
M. Wt: 221.19 g/mol
InChI Key: NVGAWUKUZVMUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-5-fluoroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C10H8FN3O2 and its molecular weight is 221.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8FN3O2

Molecular Weight

221.19 g/mol

IUPAC Name

methyl 2-amino-5-fluoroquinazoline-7-carboxylate

InChI

InChI=1S/C10H8FN3O2/c1-16-9(15)5-2-7(11)6-4-13-10(12)14-8(6)3-5/h2-4H,1H3,(H2,12,13,14)

InChI Key

NVGAWUKUZVMUTQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC(=NC=C2C(=C1)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Bromo-5-fluoro-quinazolin-2-amine (8.02 g, 33.1 mmol, 1.00 equiv), Pd(OAc)2 (750 mg, 3.34 mmol, 0.10 equiv), 1,3-bis(dicyclohexylphosphino)propane bis(tetrafluoroborate) (2.04 g, 3.22 mmol, 0.10 equiv) and K2CO3 (9.27 g, 66.4 mmol, 2.00 equiv) were suspended together in DMF (100 ml) under nitrogen and treated with anhydrous MeOH (13.5 mL, 333 mmol, 10 equiv). The flask was thoroughly flushed with carbon monoxide, and then heated to 100° C. with a continuous flow of carbon monoxide, which was switched to a static positive pressure on reaching temperature. After 6 h the reaction was cooled. The mixture was diluted with water (200 mL) and extracted twice into EtOAc. The combined organic phases were washed with water and brine, dried (Na2SO4), filtered and concentrated in vacuo to afford a crude orange solid (6.76 g) which was absorbed onto SiO2 and purified by automated SiO2 chromatography eluting with an EtOAc/heptane gradient (0 to 100% EtOAc) to afford 4.30 g (59%) of methyl 2-amino-5-fluoroquinazoline-7-carboxylate as a pale orange solid: 1H NMR (400 MHz, CDCl3) δ 9.35 (s, 1H), 8.07 (s, 1H), 7.48 (dd, J=10.0, 1.0 Hz, 1H), 5.35 (br s, 2H), 3.98 (s, 3H); LCMS: MH+222.2
Quantity
8.02 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Name
Quantity
9.27 g
Type
reactant
Reaction Step Three
Name
Quantity
13.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
750 mg
Type
catalyst
Reaction Step Six

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